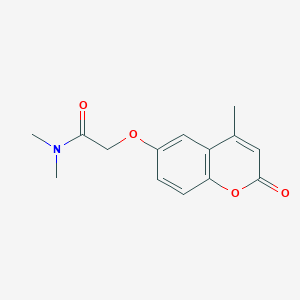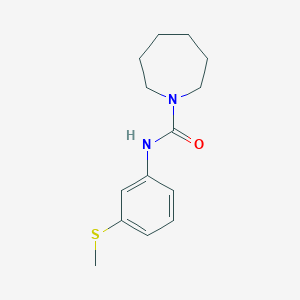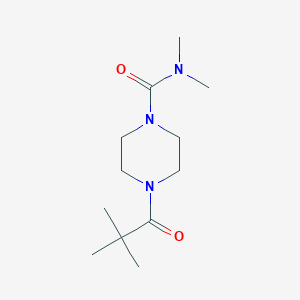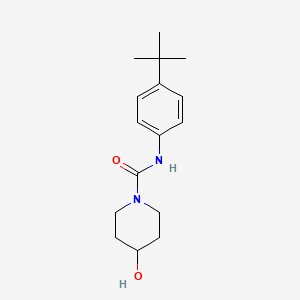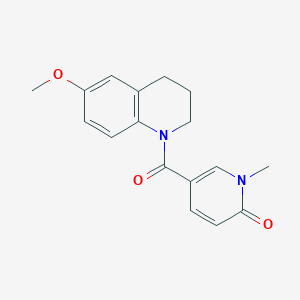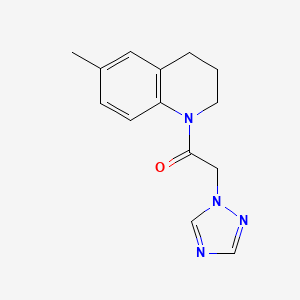
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, also known as MQT, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained attention due to its potential use in the development of new drugs and therapeutic treatments.
作用机制
The mechanism of action of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has also been found to modulate the activity of ion channels, such as NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of enzyme activity, and the modulation of ion channel activity. In animal studies, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and inhibit the growth of cancer cells.
实验室实验的优点和局限性
The advantages of using 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its high purity, low toxicity, and potential for use in the development of new drugs and therapeutic treatments. However, the limitations of using 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments include its limited solubility in water and its potential for off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, including the identification of its specific targets and mechanisms of action, the optimization of its synthesis method for higher yields and purity, and the development of new drugs and therapeutic treatments based on its structure and activity. Additionally, more studies are needed to investigate the safety and efficacy of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in animal models and humans, which will be critical for its translation into clinical use.
合成方法
The synthesis of 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves a multi-step process that includes the reaction of 6-methyl-3,4-dihydro-2H-quinoline with 1,2,4-triazole-1-yl-acetic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in its pure form. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
科学研究应用
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been used in various scientific research applications, including drug discovery and development, neuropharmacology, and cancer research. In drug discovery, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been identified as a potential lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In neuropharmacology, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been shown to have a modulatory effect on the glutamatergic system, which is involved in various neurological disorders. In cancer research, 1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for anticancer therapy.
属性
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-5-13-12(7-11)3-2-6-18(13)14(19)8-17-10-15-9-16-17/h4-5,7,9-10H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBUUBJERVNVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)



![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
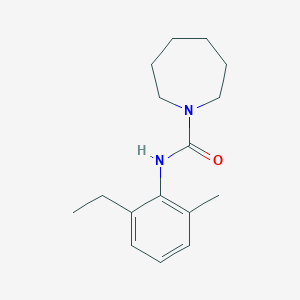
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)

